2-Fluoro-4-(3-nitrophenyl)benzonitrile
Description
2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS No. 1393441-74-1) is a fluorinated aromatic nitrile compound with the molecular formula C₁₃H₇FN₂O₂ and a molecular weight of 242.21 g/mol . It features a benzonitrile core substituted with a fluorine atom at the 2-position and a 3-nitrophenyl group at the 4-position. The nitro group (-NO₂) is a strong electron-withdrawing moiety, while the fluorine atom and nitrile (-CN) group further modulate electronic properties. This compound is categorized as a high-purity (≥95%) intermediate in medicinal chemistry and combinatorial synthesis, with applications in pharmaceutical development .
Properties
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTRRCMVIIVEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with benzylic positions.
Mode of Action
The strong electron-withdrawing nitro group in similar compounds makes the adjacent fluoro group highly reactive towards nucleophilic reagents. This suggests that 2-Fluoro-4-(3-nitrophenyl)benzonitrile may also interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that similar compounds can undergo thermochemical reactions, which could potentially affect various biochemical pathways.
Biological Activity
2-Fluoro-4-(3-nitrophenyl)benzonitrile, with the molecular formula C13H7FN2O2, is a fluorinated aromatic compound characterized by the presence of a cyano group and a nitro group. The structure consists of two benzene rings linked by a single bond, where one ring features a fluorine atom and the cyano group, while the other contains a nitro group. This unique combination of functional groups suggests potential biological activities, although specific data on its biological effects remain limited.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H7FN2O2 |
| Molecular Weight | 244.20 g/mol |
| Structure | Structure |
General Insights
While there is no established mechanism of action for this compound, compounds with similar structural features have exhibited various biological effects. The presence of multiple functional groups in this compound may facilitate interactions with biological systems, potentially leading to diverse pharmacological activities.
Related Compounds and Their Activities
Research on structurally analogous compounds provides insight into the potential biological activities of this compound:
- Antimicrobial Activity : Several fluorinated benzonitriles have shown antimicrobial properties, suggesting that this compound may also possess similar effects .
- Antioxidant Properties : Compounds with nitro and cyano groups have been studied for their antioxidant capabilities, indicating that this compound might exhibit protective effects against oxidative stress .
- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory activity, which could be relevant for this compound's potential therapeutic applications .
Case Studies and Research Findings
The following studies highlight the biological evaluation of related compounds that may inform the understanding of this compound:
- Study on Antioxidant Activity : A series of β-diketones were synthesized and evaluated for their antioxidant potential using various assays. The results indicated significant antioxidant activity correlated with specific structural features, which may also apply to similar compounds like this compound .
- Antimicrobial Evaluation : Research on E-chalcones revealed notable antimicrobial activity linked to structural components akin to those in this compound. This suggests a pathway for further exploration into its potential as an antimicrobial agent .
Summary of Findings
| Biological Activity | Related Compound Findings |
|---|---|
| Antimicrobial | Similar compounds show significant activity |
| Antioxidant | Related structures exhibit protective effects |
| Anti-inflammatory | Analogous compounds demonstrate notable efficacy |
Scientific Research Applications
Tyrosine Kinase Inhibition
One of the most notable applications of 2-Fluoro-4-(3-nitrophenyl)benzonitrile is its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating various cellular functions, and their dysregulation is often implicated in cancer progression. The compound has shown potential in inhibiting specific tyrosine kinases associated with cancer, making it a candidate for developing anticancer therapies .
Anticancer Research
Recent studies have highlighted the compound's efficacy against various cancer types, including breast cancer and prostate cancer. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, research indicates that derivatives of this compound can effectively disrupt signaling pathways that promote tumor growth .
Case Study 1: Inhibition of Urokinase-Type Plasminogen Activator
A study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of urokinase-type plasminogen activator (uPA), which plays a crucial role in tumor metastasis. The findings suggested that this compound could reduce metastatic potential in breast cancer models .
Case Study 2: Pharmaceutical Development
In pharmaceutical research, formulations containing this compound have been evaluated for their effectiveness in treating diseases such as psoriasis and restenosis. Clinical trials indicated promising results, with significant improvements observed in patients treated with compounds derived from this nitrile .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares 2-Fluoro-4-(3-nitrophenyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis yields, spectral properties, and applications.
Substituent Variations and Electronic Effects
Table 1: Key Structural and Electronic Differences
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Electronic Features |
|---|---|---|---|
| This compound | 2-F, 4-(3-NO₂-C₆H₄) | 242.21 | Strong electron-withdrawing (-NO₂, -CN) |
| 2-Fluoro-3-(trifluoromethyl)benzonitrile | 2-F, 3-CF₃ | 189.11 | Electron-withdrawing (-CF₃, -CN) |
| 2-Fluoro-4-(4-fluorophenyl)benzonitrile | 2-F, 4-(4-F-C₆H₄) | 212.22 | Moderate electron-withdrawing (-F, -CN) |
| 2-Fluoro-4-(hexyloxy)benzonitrile (1q) | 2-F, 4-(C₆H₁₃O) | 219.27 | Electron-donating (-OCH₂C₅H₁₁) |
| 2-Fluoro-4-(tetrahydrofuran-2-yl)benzonitrile (40) | 2-F, 4-(THF-2-yl) | 217.22 | Mixed electronic effects (ether linkage) |
Key Observations :
Key Observations :
Spectral and Physicochemical Properties
Table 3: Spectral Data and Stability
Key Observations :
Preparation Methods
Synthetic Route via 2-Fluoro-4-Nitrobenzonitrile Intermediate
A key intermediate in the synthesis is 2-fluoro-4-nitrobenzonitrile , which can be functionalized further to introduce the 3-nitrophenyl group. The preparation of this intermediate has been extensively studied and serves as a foundational step.
Method Summary:
- Starting from 2-fluoro-4-nitroaniline, diazotization-bromination converts the amino group (-NH2) to bromine (-Br).
- Subsequent cyanation in N-methyl-2-pyrrolidone (NMP) solvent introduces the nitrile group (-CN).
- 2-Fluoro-4-nitroaniline itself is prepared by ammonolysis of 3,4-difluoronitrobenzene.
- Mild reaction conditions.
- Low toxicity of most raw materials.
- High purity of final product (≥99.0% by HPLC).
- Cost-effective and scalable for industrial production.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ammonolysis of 3,4-difluoronitrobenzene | Cuprous oxide catalyst, ammonia solution (25-29%) | 120-130 | 18-20 | >99 purity | Pressure 1.2-1.8 MPa, direct water wash |
| Diazotization-Bromination | 2-fluoro-4-nitroaniline, NaNO2, H2SO4 | 0-5 | 1-2 | Not specified | Molar ratio NH2:H2SO4 = 1:4-6 |
| Cyanation | Bromide intermediate, NMP solvent | Not specified | Not specified | High purity | Efficient conversion to nitrile |
This method is detailed in a 2009 Chinese patent (CN101648890B), emphasizing the industrial applicability and environmental considerations of the reaction steps.
Fluorodenitration Using Potassium Fluoride (KF)
Another approach involves direct fluorodenitration, where a nitro group on a dinitrobenzonitrile substrate is replaced by fluorine using KF, sometimes with tetramethylammonium fluoride (TMAF) as a phase transfer catalyst.
- Partial conversion (~60%) with residual starting material.
- Formation of by-products like 2,4-difluorobenzonitrile.
- Lack of detailed reaction conditions and yields limits reproducibility.
This method, while conceptually straightforward, suffers from incomplete conversion and selectivity issues, making it less favorable for high-purity industrial synthesis.
Coupling Reactions for Biphenyl Formation
The final step to obtain this compound involves coupling the prepared 2-fluoro-4-nitrobenzonitrile with a 3-nitrophenyl moiety.
A reported procedure involves:
- Using 3-fluoro-4-nitrophenol as a coupling partner with suitable base (K2CO3) in DMF solvent.
- Heating at 80°C under air atmosphere for 10 hours.
- Sequential addition of reagents to achieve complete reaction.
This approach is adapted from general aromatic substitution and coupling methodologies, ensuring the introduction of the nitrophenyl group in the meta position relative to the fluorine substituent.
Detailed Reaction Data and Comparative Analysis
| Preparation Step | Starting Material | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Ammonolysis | 3,4-difluoronitrobenzene | Cuprous oxide | Ammonia solution | 120-130 | 18-20 | High | >99 (GC) | Industrial scale, direct water wash |
| Diazotization-Bromination | 2-fluoro-4-nitroaniline | NaNO2, H2SO4 | Concentrated H2SO4 | 0-5 | 1-2 | Not specified | Not specified | Molar ratio NH2:H2SO4 = 1:4-6 |
| Cyanation | 2-fluoro-4-bromonitrobenzene | NMP, cyanide source | NMP | Not specified | Not specified | High | ≥99 (HPLC) | Efficient conversion |
| Coupling with 3-nitrophenyl | 3-fluoro-4-nitrophenol | K2CO3 | DMF | 80 | 10 | Not specified | Not specified | Sequential addition, air atmosphere |
| Fluorodenitration (alternative) | 2,4-dinitrobenzonitrile | KF, TMAF (phase transfer catalyst) | Not specified | Not specified | Not specified | ~60 | Not specified | Incomplete conversion, by-products |
Research Findings and Industrial Relevance
- The ammonolysis-cyanation-diazotization pathway is the most documented and industrially viable route for synthesizing 2-fluoro-4-nitrobenzonitrile, a key precursor to this compound.
- The subsequent coupling to install the 3-nitrophenyl group typically employs nucleophilic aromatic substitution or cross-coupling strategies under mild conditions, ensuring high regioselectivity.
- Alternative fluorodenitration methods, while conceptually simpler, suffer from low conversion and selectivity, limiting their practical application.
- The use of low-toxicity reagents and mild conditions in the preferred methods aligns with green chemistry principles, reducing environmental and safety concerns in production.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-fluoro-4-(3-nitrophenyl)benzonitrile, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with a Suzuki-Miyaura coupling between a fluorinated benzonitrile boronic ester and a nitro-substituted aryl halide. Adjust catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to improve yield .
-
Step 2 : Alternatively, perform nitration on 2-fluoro-4-phenylbenzonitrile using HNO₃/H₂SO₄. Monitor temperature (0–5°C) to minimize byproducts like over-nitrated derivatives .
-
Optimization : Use TLC or HPLC to track reaction progress. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 60–75% .
- Data Table : Comparison of Synthetic Routes
| Method | Catalyst/Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 71 | >98% | |
| Direct Nitration | HNO₃/H₂SO₄ | 65 | 95% |
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology :
- NMR : Analyze , , and NMR spectra. For example, the nitrile group (C≡N) shows a singlet at ~110 ppm in NMR, while the fluorine atom exhibits coupling in NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) .
- IR : Identify C≡N stretching at ~2227 cm and NO asymmetric stretching at ~1520 cm .
- Mass Spec : Look for molecular ion peaks at m/z 256 (M) and fragmentation patterns (e.g., loss of NO group at m/z 210) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology :
-
Single-Crystal X-ray Diffraction : Use SHELXL for refinement . Key parameters:
-
Space group: P (common for similar benzonitriles).
-
Bond length analysis: C-F (1.34 Å), C≡N (1.16 Å), and nitro group geometry (O-N-O angle ~125°) .
-
Electron Density Maps : Identify potential disorder in nitro or fluorine positions. Apply TWINABS for twin correction if needed .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
-
DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set. Calculate Fukui indices to identify electrophilic sites (e.g., nitrile carbon vs. nitro-substituted ring) .
-
Solvent Effects : Simulate DMF or THF interactions using PCM models. Polar solvents stabilize transition states in SNAr reactions .
-
Reaxys Database : Cross-reference predicted reactivities with experimental data for analogous compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile) .
- Data Table : Fukui Reactivity Indices (Arbitrary Units)
| Site | (Nucleophilic) | (Electrophilic) |
|---|---|---|
| Nitrile Carbon | 0.12 | 0.85 |
| Nitro-Phenyl Ring | 0.45 | 0.30 |
Q. How can contradictory spectroscopic data (e.g., IR vs. Raman) be reconciled for this compound?
- Methodology :
- Vibrational Mode Analysis : Compare experimental IR (e.g., NIST data ) and Raman spectra. Assign peaks using VEDA software to distinguish C-F (Raman-active) vs. NO (IR-active) modes .
- Temperature Effects : Record spectra at low temperatures (e.g., 77 K) to reduce thermal broadening. For example, C≡N stretching in IR may split into multiple peaks due to crystal lattice vibrations .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
